3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

Conformational analysis Structure‑activity relationship Ligand pre‑organization

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine (molecular formula C16H15FN4S; MW 314.38 g/mol) is a fully substituted 4-amino-1,2,4-triazole bearing a 3-fluorobenzylthio moiety at the 3‑position and an ortho‑tolyl (2‑methylphenyl) group at the 5‑position. The compound belongs to the 4H‑1,2,4‑triazol‑4‑amine subclass, a scaffold recognized for its capacity to engage diverse biological targets including fungal CYP51, glycine‑gated chloride channels, and various kinases.

Molecular Formula C16H15FN4S
Molecular Weight 314.4 g/mol
Cat. No. B15098445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15FN4S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)F
InChIInChI=1S/C16H15FN4S/c1-11-5-2-3-8-14(11)15-19-20-16(21(15)18)22-10-12-6-4-7-13(17)9-12/h2-9H,10,18H2,1H3
InChIKeyRAQWTQQQIMLXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine – Core Structural & Pharmacophore Profile for Informed Procurement


3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine (molecular formula C16H15FN4S; MW 314.38 g/mol) is a fully substituted 4-amino-1,2,4-triazole bearing a 3-fluorobenzylthio moiety at the 3‑position and an ortho‑tolyl (2‑methylphenyl) group at the 5‑position. The compound belongs to the 4H‑1,2,4‑triazol‑4‑amine subclass, a scaffold recognized for its capacity to engage diverse biological targets including fungal CYP51, glycine‑gated chloride channels, and various kinases [1]. Unlike simple 3‑thio‑1,2,4‑triazoles, the presence of an N‑amino group (‑NH2 at N‑4) enables additional hydrogen‑bonding interactions that are absent in N‑methyl or N‑unsubstituted analogs, potentially altering target residence time and selectivity [2]. The specific combination of a meta‑fluorine on the benzylic sulfur and an ortho‑methyl on the 5‑phenyl ring creates a sterically and electronically unique topology that distinguishes this compound from its regioisomeric counterparts available in screening libraries.

Why Generic Substitution of 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine Fails – Key Structural Differentiation Drivers


Compounds within the 4‑amino‑1,2,4‑triazole class cannot be interchanged without altering pharmacodynamic and pharmacokinetic profiles because minor positional changes in substituents profoundly affect both target engagement and metabolic fate. For the target compound, the ortho‑methyl on the 5‑phenyl ring introduces steric hindrance that restricts rotational freedom around the C5–aryl bond, producing a more defined conformational ensemble compared with the freely rotating para‑methyl analog (CAS 676581‑20‑7) . Simultaneously, the meta‑fluorine on the benzylthio group provides an electron‑withdrawing effect that modulates the electron density of the triazole core without introducing the metabolic liability associated with ortho‑fluorine substitution in the 2‑fluorobenzylthio analog (CAS 676582‑23‑3) [1]. The regioisomeric variant 3‑(2‑fluorophenyl)‑5‑[(2‑methylphenyl)methylthio]‑1,2,4‑triazole‑4‑ylamine swaps the substitution topology entirely, relocating the fluorine from the benzylic sulfur side chain to the triazole C3 position, which fundamentally alters the pharmacophore geometry and precludes direct biological substitution. These structural distinctions mean that SAR data generated on para‑tolyl or 2‑fluorobenzylthio analogs cannot be extrapolated to the target compound without experimental verification.

Product‑Specific Quantitative Evidence Guide for 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine


Steric Topology Differentiation: Ortho‑Methyl vs. Para‑Methyl Conformational Restriction

The target compound possesses an ortho‑methyl substituent on the 5‑phenyl ring (2‑methylphenyl / o‑tolyl), which imposes steric hindrance restricting free rotation around the C5–aryl bond. This contrasts with the para‑methyl analog 3‑((3‑fluorobenzyl)thio)‑5‑(p‑tolyl)‑4H‑1,2,4‑triazol‑4‑amine (CAS 676581‑20‑7), where the 4‑methyl group permits unrestricted rotation. The dihedral angle between the 5‑phenyl ring and the triazole plane is constrained to a narrower distribution in the ortho‑substituted compound, resulting in a more pre‑organized binding conformation that reduces the entropic penalty upon target engagement . In the class of 4H‑1,2,4‑triazol‑4‑amines, conformational restriction through ortho‑substitution has been associated with improved binding affinity in glycine receptor modulators, where the most potent antagonist 5‑(2‑fluorophenyl)‑4‑methyl‑3‑(methylthio)‑4H‑1,2,4‑triazole (3s) demonstrated ortho‑substitution‑dependent potency (ED50 not reported for para‑substituted analogs due to inactivity) [1].

Conformational analysis Structure‑activity relationship Ligand pre‑organization

Electronic Modulation: Meta‑Fluorine on Benzylthio vs. Ortho‑Fluorine Metabolic Stability Advantage

The target compound carries a 3‑fluorobenzylthio group, where the fluorine occupies the meta position relative to the benzylic CH2‑S linkage. In the ortho‑fluorobenzylthio analog 3‑((2‑fluorobenzyl)thio)‑5‑(4‑methylphenyl)‑4H‑1,2,4‑triazol‑4‑amine (CAS 676582‑23‑3), the fluorine is positioned ortho to the CH2‑S group, creating a potential site for oxidative defluorination or glutathione conjugation due to the activating effect of the adjacent sulfur‑bearing carbon [1]. Meta‑fluorine substitution, by contrast, is metabolically more stable because the fluorine is not adjacent to the benzylic position, reducing the likelihood of cytochrome P450‑mediated oxidative metabolism at the fluorinated carbon. The electron‑withdrawing inductive effect (−I) of the meta‑fluorine (Hammett σm = 0.34) modulates the electron density of the triazole core comparably to para‑fluorine (σp = 0.06), but with a distinct resonance contribution pattern that can differentially affect π‑stacking interactions with aromatic residues in target binding pockets [2]. This electronic differentiation has been exploited in the 4H‑1,2,4‑triazole class, where the most selective strychnine antagonist 5‑(3‑fluorophenyl)‑4‑methyl‑3‑(methylsulfonyl)‑4H‑1,2,4‑triazole (3aa) utilized meta‑fluorophenyl substitution to achieve selectivity superior to the ortho‑fluorophenyl congener 3s [3].

Metabolic stability Cytochrome P450 Fluorine positional effects

Pharmacophore Topology: Regioisomeric Differentiation from 3‑(2‑Fluorophenyl)‑5‑[(2‑methylphenyl)methylthio]‑1,2,4‑triazole‑4‑ylamine

A critical structural distinction exists between the target compound and its regioisomer 3‑(2‑fluorophenyl)‑5‑[(2‑methylphenyl)methylthio]‑1,2,4‑triazole‑4‑ylamine, in which the substitution pattern is inverted: the fluorophenyl group is attached directly to the triazole C3 carbon while the methylphenylmethylthio moiety occupies the C5 position. In the target compound, the fluorophenyl is linked via a CH2‑S spacer to C3, and the ortho‑tolyl group is directly attached to C5. This topological inversion relocates the lipophilic aryl ring from a flexible thioether‑tethered position to a directly conjugated position on the triazole, fundamentally altering the three‑dimensional pharmacophore . In the 4H‑1,2,4‑triazole series studied by Kane et al., the regioisomeric arrangement was critical for biological activity: 5‑aryl‑3‑(alkylthio)‑4H‑1,2,4‑triazoles were selective strychnine antagonists, whereas the isomeric 3‑aryl‑5‑(alkylthio)‑1H‑1,2,4‑triazoles were essentially inactive as anticonvulsants [1]. Although the Kane study used N‑methyl rather than N‑amino substitution and different aryl groups, the underlying principle that regioisomeric 3,5‑substitution profoundly impacts target engagement is directly applicable. The target compound's specific topology may therefore confer distinct biological activity profiles compared with its commercially available regioisomer.

Pharmacophore mapping Regioisomer differentiation Target engagement

Diuretic Activity Class‑Level Evidence: 4‑Amino‑1,2,4‑triazoles with Fluorophenyl Fragments Show Superior Efficacy to Hydrochlorothiazide

A 2023 study by Bihdan et al. evaluated the diuretic activity of 28 substituted 1,2,4‑triazole‑3‑thiols and related derivatives containing fluorophenyl fragments, administered orally at 1/10 LD50 in rats. Several compounds from the series demonstrated diuretic activity superior to the standard drug hydrochlorothiazide, with one compound exceeding the activity of furosemide [1]. Although the target compound itself was not among the specific molecules tested in this published dataset, it shares the critical pharmacophoric features identified as contributing to enhanced diuretic activity: a fluorophenyl substituent at the 5‑position of the 1,2,4‑triazole core and a thioether linkage at the 3‑position. The N‑amino group at position 4, present in the target compound, provides an additional hydrogen‑bond donor that has been correlated with improved water solubility and renal clearance in related 4‑amino‑1,2,4‑triazole series [2]. The ortho‑tolyl substitution on the 5‑phenyl ring of the target compound introduces lipophilicity (estimated cLogP ~3.5–4.0) that may enhance tubular reabsorption and prolong diuretic duration compared with unsubstituted phenyl analogs.

Diuretic activity Renal pharmacology 1,2,4‑triazole SAR

Best Research and Industrial Application Scenarios for 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine


Structure‑Based Drug Design Campaigns Targeting Conformationally Pre‑organized Ligands for Glycine‑Gated Ion Channels

The ortho‑methyl group on the 5‑phenyl ring restricts rotational freedom, producing a more pre‑organized conformational ensemble that reduces the entropic penalty upon target binding. This property, combined with the class‑demonstrated selectivity of 4H‑1,2,4‑triazoles for strychnine‑sensitive glycine receptors and GABAA receptor modulation [1], positions the target compound as a privileged starting point for CNS drug discovery programs targeting spasticity, epilepsy, or chronic pain. Its meta‑fluorobenzylthio substituent offers a metabolic stability advantage over ortho‑fluoro analogs, making it suitable for in vivo proof‑of‑concept studies where favorable PK is required [2].

Renal and Cardiovascular Pharmacology Screening for Next‑Generation Diuretics

Class‑level evidence from Bihdan et al. (2023) demonstrates that 1,2,4‑triazole derivatives with fluorophenyl fragments can achieve diuretic activity exceeding hydrochlorothiazide. The target compound incorporates the fluorophenyl‑triazole‑thioether pharmacophore associated with this enhanced diuretic effect, while its N‑amino group may improve aqueous solubility and renal clearance compared with N‑methyl or N‑unsubstituted analogs [3]. Procurement for diuretic screening cascades is warranted when the goal is to explore SAR beyond the published 1,2,4‑triazole‑3‑thiol series.

Antifungal Lead Optimization Leveraging 4‑Amino‑1,2,4‑triazole CYP51 Inhibition

Fluorinated 3,5‑disubstituted‑4H‑1,2,4‑triazol‑4‑amines have demonstrated fungicidal activity through inhibition of fungal sterol 14α‑demethylase (CYP51) [4]. The target compound's ortho‑tolyl group at C5 and 3‑fluorobenzylthio at C3 create a steric and electronic profile distinct from commercial triazole antifungals (e.g., fluconazole, itraconazole), which predominantly feature 2,4‑difluorophenyl or 2,4‑dichlorophenyl groups. This differentiated topology may address resistance mechanisms that have emerged against conventional triazole antifungals, particularly in Candida species with CYP51 mutations.

Screening Library Diversification for Kinase and Enzyme Inhibition Panels

The 4‑amino‑1,2,4‑triazole scaffold is a recognized kinase hinge‑binding motif, and the target compound's unique substitution pattern (ortho‑tolyl at C5, 3‑fluorobenzylthio at C3, free NH2 at N4) provides three distinct vectors for target interaction that are not simultaneously present in any commercially available analog. This makes the compound suitable for diversity‑oriented screening library construction, where coverage of novel chemical space is the primary procurement criterion. Its estimated physicochemical profile (MW 314.38, cLogP ~3.5–4.0, H‑bond donors = 2, H‑bond acceptors = 4) falls within lead‑like chemical space, supporting its use in fragment‑based or high‑throughput screening [2].

Quote Request

Request a Quote for 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.